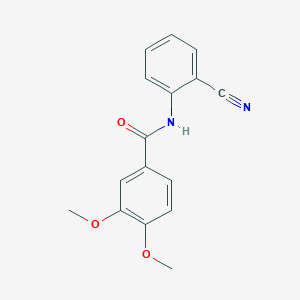

N-(2-Cyanophenyl)-3,4-dimethoxybenzamide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(2-cyanophenyl)-3,4-dimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-14-8-7-11(9-15(14)21-2)16(19)18-13-6-4-3-5-12(13)10-17/h3-9H,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOYBYKPTJHVBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of N 2 Cyanophenyl 3,4 Dimethoxybenzamide

Retrosynthetic Analysis and Key Precursor Design

A logical retrosynthetic analysis of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide primarily involves the disconnection of the central amide bond. This approach simplifies the target molecule into two readily accessible precursors: 3,4-dimethoxybenzoic acid and 2-aminobenzonitrile (B23959). This strategy is favored due to the commercial availability and straightforward synthesis of these starting materials.

Figure 1: Retrosynthetic Analysis of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide

The design of these key precursors is based on established synthetic routes. 3,4-Dimethoxybenzoic acid can be synthesized from vanillin through oxidation. 2-Aminobenzonitrile is typically prepared from anthranilic acid via a Sandmeyer reaction or from 2-nitrobenzonitrile by reduction. The commercial availability of these precursors often makes their synthesis in the laboratory unnecessary for the preparation of the target molecule.

Classical and Modern Amidation Strategies for Benzamide (B126) Formation

The formation of the amide bond in N-(2-Cyanophenyl)-3,4-dimethoxybenzamide can be achieved through various classical and modern amidation strategies. The choice of method often depends on factors such as desired yield, purity, reaction conditions, and scalability.

A common and effective method for the synthesis of benzamides is the use of coupling reagents that activate the carboxylic acid moiety of 3,4-dimethoxybenzoic acid, facilitating its reaction with the amino group of 2-aminobenzonitrile. A variety of coupling reagents can be employed, each with its own set of advantages and optimal reaction conditions. researchgate.net

One of the oldest and most straightforward methods involves the conversion of the carboxylic acid to an acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3,4-dimethoxybenzoyl chloride is highly reactive and readily couples with 2-aminobenzonitrile, usually in the presence of a base to neutralize the HCl byproduct.

Modern coupling reagents offer milder reaction conditions and often lead to higher yields with fewer side products. researchgate.net Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. bachem.com These reagents, often in the presence of additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS), form an activated ester intermediate that then reacts with the amine. bachem.com Phosphonium and uronium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), (Benzotriazol-1-yl)oxy-tris(pyrrolidino)phosphonium hexafluorophosphate (PyBOP), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly efficient for amide bond formation. researchgate.netuni-kiel.de

Interactive Table 1: Common Coupling Reagents for Benzamide Formation

| Coupling Reagent | Additive (if any) | Typical Base | Common Solvents | Key Features |

| Thionyl Chloride (SOCl₂) | None | Pyridine, Triethylamine | Dichloromethane (DCM), Toluene | Forms highly reactive acyl chloride; can be harsh for sensitive substrates. |

| DCC | HOBt, NHS | Triethylamine, DIPEA | Dichloromethane (DCM), Dimethylformamide (DMF) | Good yields; byproduct (DCU) is often insoluble and easily filtered. |

| EDC | HOBt, NHS | Triethylamine, DIPEA | Dichloromethane (DCM), Dimethylformamide (DMF), Water | Water-soluble carbodiimide; byproduct is also water-soluble. |

| BOP | None | Triethylamine, DIPEA | Dimethylformamide (DMF), Acetonitrile | High coupling efficiency; can be toxic. |

| HBTU | None | Triethylamine, DIPEA | Dimethylformamide (DMF), Acetonitrile | Efficient and widely used; forms a stable active ester. |

The choice of solvent is crucial for the successful synthesis of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide. The solvent must be able to dissolve both precursors and should not react with the starting materials or reagents. Common solvents for amidation reactions include aprotic polar solvents like dimethylformamide (DMF) and acetonitrile (ACN), as well as chlorinated solvents such as dichloromethane (DCM). researchgate.net

Optimization of reaction conditions often involves screening different solvents, bases, and temperatures to maximize the yield and purity of the product. For instance, in a DCC/HOBt mediated coupling, a study might compare the reaction efficiency in DCM versus DMF at both room temperature and elevated temperatures to determine the optimal conditions. The solubility of the starting materials and the stability of the activated intermediates are key factors to consider during solvent selection. chemrxiv.org

Introduction and Modification of the Cyanophenyl Moiety

The 2-aminobenzonitrile precursor is the source of the cyanophenyl moiety in the final product. The synthesis of this precursor can be achieved through various methods. A common laboratory-scale synthesis involves the dehydration of 2-aminobenzamide. Another route is the reduction of 2-nitrobenzonitrile, which can be accomplished using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Once the N-(2-Cyanophenyl)-3,4-dimethoxybenzamide is formed, the cyano group on the phenyl ring presents opportunities for further chemical transformations. The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively. google.com It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. Additionally, the cyano group can participate in cycloaddition reactions to form various heterocyclic structures. These modifications allow for the diversification of the N-(2-Cyanophenyl)-3,4-dimethoxybenzamide scaffold to generate a library of related compounds for further investigation. mdpi.com

Selective Functionalization of the Dimethoxybenzamide Core

The 3,4-dimethoxybenzamide core of the molecule offers several sites for selective functionalization. The electron-donating nature of the two methoxy (B1213986) groups activates the aromatic ring towards electrophilic aromatic substitution reactions. rsc.org However, directing these substitutions to a specific position can be challenging due to the presence of multiple activated sites. The positions ortho and para to the methoxy groups are the most likely sites for substitution.

Selective demethylation of one of the methoxy groups can be achieved using reagents like boron tribromide (BBr₃), which would provide a handle for further functionalization through etherification or esterification of the resulting hydroxyl group. The conditions for such reactions need to be carefully controlled to avoid undesired side reactions. Furthermore, advanced catalytic methods, such as directed C-H activation, could potentially be employed for the selective functionalization of specific C-H bonds on the dimethoxybenzene ring, offering a more direct and efficient route to novel derivatives. rsc.org

Green Chemistry Approaches in N-(2-Cyanophenyl)-3,4-dimethoxybenzamide Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for amide bond formation. researchgate.net One approach is the use of catalytic amidation, which avoids the need for stoichiometric activating agents and reduces waste generation. researchgate.netresearchgate.net For example, boric acid and certain metal catalysts have been shown to catalyze the direct amidation of carboxylic acids and amines. researchgate.net

Another green approach is the use of alternative reaction media, such as water or deep eutectic solvents (DESs), to replace volatile and hazardous organic solvents. nih.govsemanticscholar.org Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry. researchgate.netmdpi.comsphinxsai.com Microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, enable reactions to be performed under solvent-free conditions, thereby minimizing energy consumption and waste. nih.govmdpi.com The application of these green methodologies to the synthesis of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide could offer a more sustainable and efficient route to this valuable compound. figshare.commdpi.com

Catalytic Systems for Enhanced Synthetic Efficiency

The synthesis of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide typically involves the formation of an amide bond between 2-aminobenzonitrile and 3,4-dimethoxybenzoyl chloride or 3,4-dimethoxybenzoic acid. While traditional methods often rely on stoichiometric coupling reagents, modern synthetic chemistry emphasizes the use of catalytic systems to improve efficiency, reduce waste, and enhance reaction conditions.

A variety of catalytic approaches are being explored for amide bond formation, many of which are applicable to the synthesis of N-aryl benzamides like the target compound. These can be broadly categorized and are summarized in the interactive table below. mdpi.comrsc.orgscispace.com

Table 1: Overview of Catalytic Systems for Amide Bond Formation

| Catalyst Type | Examples | Key Advantages |

|---|---|---|

| Boron-based Catalysts | Boronic acids, DATB (1,3-Dioxa-5-aza-2,4,6-triborinane) | Mild reaction conditions, good functional group tolerance, can be used in sub-stoichiometric amounts. |

| Biocatalysts | Lipases, amidases | High chemo- and stereoselectivity, environmentally benign (aqueous conditions), operate under mild temperatures. |

| Transition Metal Catalysts | Ruthenium, Rhodium, Palladium, Copper complexes | High efficiency, can facilitate challenging C-H activation/amidation pathways. |

| Organocatalysts | Tropone, N-formylpyrrolidine with TCT | Metal-free, avoids issues of metal contamination in the final product. |

Boron-derived catalysts, such as various boronic acids, have emerged as effective promoters for the direct amidation of carboxylic acids and amines. mdpi.com These catalysts facilitate the reaction under relatively mild conditions and have shown broad substrate scope. Biocatalysis, employing enzymes like lipases, offers a green chemistry approach, often proceeding with high selectivity in aqueous media. rsc.org Transition metal-catalyzed reactions, including those involving ruthenium and rhodium, have been developed for direct C-H amidation, offering novel synthetic routes. acs.orgacs.org

Chemo-, Regio-, and Stereoselective Synthetic Pathways

The synthesis of specifically substituted benzamides like N-(2-Cyanophenyl)-3,4-dimethoxybenzamide requires precise control over the reaction's selectivity.

Chemoselectivity is crucial when dealing with starting materials containing multiple reactive sites. In the case of 2-aminobenzonitrile, the primary amine is the desired site of acylation over any potential reactivity of the nitrile group. The choice of catalyst and reaction conditions plays a pivotal role in achieving this selectivity. For instance, certain biocatalysts are known for their exceptional chemoselectivity. rsc.org

Regioselectivity comes into play when a molecule has multiple similar functional groups. While 2-aminobenzonitrile has only one primary amine, in more complex aniline (B41778) derivatives, directing groups can be employed to achieve regioselective C-H amidation at specific positions on the aromatic ring. acs.orgnih.gov Research in this area is continually advancing, with methods being developed for ortho- and meta-selective C-H functionalization. nih.govnih.gov

Stereoselectivity is a key consideration when chiral centers are present or introduced during the synthesis. While N-(2-Cyanophenyl)-3,4-dimethoxybenzamide itself is not chiral, the principles of stereoselective synthesis are vital in the broader context of benzamide synthesis, particularly for pharmaceutical applications. The development of chiral catalysts, such as peptide-based catalysts for atropisomeric benzamide synthesis, showcases the high level of control that can be achieved. nih.govdatapdf.com Enantioselective synthesis often relies on chiral auxiliaries, chiral reagents, or, most efficiently, catalytic asymmetric methods to produce a single enantiomer. ethz.ch

Impurity Profiling and Purification Methodologies (Academic Focus)

From an academic research perspective, understanding the impurity profile of a synthesized compound is essential for validating the synthetic route and ensuring the purity of the final product for further studies.

Impurity Profiling: The identification and characterization of impurities in a sample of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide would involve a combination of analytical techniques. The potential impurities could arise from several sources:

Starting Materials: Unreacted 2-aminobenzonitrile or 3,4-dimethoxybenzoic acid/benzoyl chloride.

By-products: Products from side reactions, such as the formation of regioisomers if a different substituted aniline were used, or products of over-acylation.

Reagents and Solvents: Residual catalysts, coupling agents, or solvents used in the synthesis.

Degradation Products: Compounds formed by the decomposition of the target molecule under certain conditions.

Modern analytical techniques are indispensable for impurity profiling. High-Performance Liquid Chromatography (HPLC) is a primary tool for separating impurities from the main compound. When coupled with Mass Spectrometry (LC-MS), it allows for the determination of the molecular weights of the impurities, providing crucial clues to their identity. Nuclear Magnetic Resonance (NMR) spectroscopy is then often used to elucidate the precise structure of isolated impurities. enovatia.comresearchgate.net

Table 2: Common Analytical Techniques for Impurity Profiling

| Technique | Application in Impurity Profiling |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation, detection, and molecular weight determination of impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated impurities. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and residual solvents. |

Purification Methodologies: Once impurities are identified, appropriate purification methods must be employed. For a solid compound like N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, the following academic-focused techniques are typically considered:

Crystallization: This is often the most effective method for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling, while impurities remain in the mother liquor.

Column Chromatography: This technique is used to separate the target compound from impurities based on their differential adsorption to a stationary phase (e.g., silica gel or alumina). It is particularly useful for removing impurities with polarities similar to the product.

Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scale purifications, this method can be effective for isolating the desired compound.

The choice of purification method depends on the nature of the impurities and the scale of the synthesis. A combination of these techniques may be necessary to achieve the desired level of purity for analytical characterization and further research applications.

Theoretical and Advanced Spectroscopic Principles for Structural Elucidation of N 2 Cyanophenyl 3,4 Dimethoxybenzamide

Chiroptical Spectroscopy (e.g., CD, ORD) Principles for Stereochemical Analysis (If applicable to chiral analogues)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are indispensable for establishing the absolute configuration and conformational analysis of chiral compounds. While N-(2-Cyanophenyl)-3,4-dimethoxybenzamide is itself an achiral molecule, the introduction of a chiral center or element of axial chirality would render its analogues amenable to chiroptical analysis.

Principles of Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD):

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light (ΔA = A_L - A_R) by a chiral molecule as a function of wavelength. A CD spectrum consists of positive or negative peaks, known as Cotton effects, corresponding to the electronic transitions of the molecule's chromophores. The sign and magnitude of the Cotton effect provide crucial information about the stereochemistry of the molecule.

Optical Rotatory Dispersion (ORD) spectroscopy measures the variation of the optical rotation of a chiral substance with the wavelength of plane-polarized light. An ORD curve shows the change in the angle of rotation as the wavelength is scanned. The curve often exhibits a plain (monotonous) or anomalous (containing peaks and troughs) dispersion. Anomalous dispersion curves, which also show Cotton effects, are particularly informative for structural elucidation.

For a chiral analogue of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, the aromatic chromophores and the amide group would be the primary reporters in CD and ORD spectroscopy. The spatial arrangement of these groups around a stereocenter would dictate the sign and intensity of the observed Cotton effects, allowing for the assignment of absolute configuration by comparing experimental spectra with those of related compounds of known stereochemistry or with quantum-chemical calculations.

Chiral molecules, which are non-superimposable on their mirror images, are termed enantiomers. nih.gov The biological and pharmacological properties of enantiomers can differ significantly. nih.govchiralpedia.com In the context of drug development, it is often crucial to isolate and characterize the single, more active enantiomer (the eutomer) from its less active or potentially harmful counterpart (the distomer). nih.govchiralpedia.com Techniques like asymmetric synthesis are employed to produce single enantiomers. chiralpedia.com

Should a chiral derivative of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide be synthesized, for instance, by introducing a chiral substituent on one of the aromatic rings or by creating a situation of atropisomerism, chiroptical techniques would be paramount for its stereochemical characterization.

Table 1: Key Concepts in Chiroptical Spectroscopy

| Term | Definition | Relevance to Chiral Analogues |

|---|---|---|

| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. nih.gov | A prerequisite for analysis by chiroptical spectroscopy. |

| Enantiomers | A pair of chiral molecules that are mirror images of each other. nih.gov | Chiroptical techniques can distinguish between enantiomers. |

| Circular Dichroism (CD) | The differential absorption of left and right circularly polarized light. | Provides information on the absolute configuration and conformation. |

| Optical Rotatory Dispersion (ORD) | The variation of optical rotation with the wavelength of light. | Complements CD in stereochemical analysis. |

| Cotton Effect | The characteristic signal observed in CD and ORD spectra in the vicinity of an absorption band of a chromophore. | The sign and magnitude are related to the stereochemistry. |

Theoretical Basis of UV-Vis Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules by measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. basicmedicalkey.com This absorption corresponds to the excitation of electrons from lower energy (ground) states to higher energy (excited) states. masterorganicchemistry.com For organic molecules like N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, the electronic transitions primarily involve π and n electrons.

The structure of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide contains several key chromophores and auxochromes that govern its UV-Vis spectrum:

Chromophores: These are covalently bonded groups in a molecule responsible for the absorption of UV-Vis radiation. basicmedicalkey.com In the title compound, the primary chromophores are the two benzene (B151609) rings and the cyano (-C≡N) group. The extended conjugation between the benzoyl and cyanophenyl moieties through the amide linkage is expected to result in absorption at longer wavelengths.

Auxochromes: These are functional groups with non-bonding electrons that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum (λ_max). basicmedicalkey.com The methoxy (B1213986) (-OCH₃) groups on the 3,4-dimethoxybenzoyl ring and the nitrogen atom of the amide group act as auxochromes. Their lone pairs of electrons can interact with the π-system of the benzene ring, typically causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity). basicmedicalkey.com

The electronic transitions that are likely to be observed in the UV-Vis spectrum of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide include:

π → π* transitions: These high-energy transitions occur in molecules with π-bonds, such as aromatic rings and the cyano group. researchgate.net Due to the conjugated system in N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, these transitions are expected to be intense.

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (e.g., on the oxygen of the carbonyl group or the nitrogen of the amide and cyano groups) to an antibonding π* orbital. These transitions are typically less intense than π → π* transitions.

The solvent in which the spectrum is recorded can also influence the positions of the absorption maxima. researchgate.net Polar solvents may lead to shifts in the λ_max values of polar chromophores due to stabilization of the ground or excited state.

The theoretical prediction of UV-Vis spectra can be greatly aided by computational methods, such as Time-Dependent Density Functional Theory (TD-DFT). researchgate.netnih.gov These calculations can provide valuable insights into the energies of electronic transitions, the molecular orbitals involved, and the expected λ_max values, thus complementing experimental data for a comprehensive structural elucidation. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Chemical Reactivity and Mechanistic Studies of N 2 Cyanophenyl 3,4 Dimethoxybenzamide

Hydrolytic Stability and Degradation Pathways

The amide bond is generally stable under neutral pH conditions but can undergo hydrolysis under acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is followed by proton transfer and cleavage of the C-N bond to yield 3,4-dimethoxybenzoic acid and 2-aminobenzonitrile (B23959).

Base-Catalyzed Hydrolysis: In the presence of a strong base, the hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting tetrahedral intermediate then expels the 2-cyanoanilide anion, which is subsequently protonated to give 2-aminobenzonitrile. The other product is the salt of 3,4-dimethoxybenzoic acid.

The nitrile group can also be hydrolyzed, typically under more vigorous conditions than the amide. chemistrysteps.com

Acid-Catalyzed Nitrile Hydrolysis: The nitrile nitrogen is protonated, activating the carbon towards nucleophilic attack by water. This initially forms an imidic acid, which tautomerizes to an amide (in this case, leading to a derivative of phthalamide (B166641) after hydrolysis of the other amide bond), and can be further hydrolyzed to a carboxylic acid. chemistrysteps.com

Base-Catalyzed Nitrile Hydrolysis: A hydroxide ion attacks the electrophilic carbon of the nitrile group to form an imidic acid anion, which after protonation and tautomerization yields an amide. chemistrysteps.com

Potential Degradation Products under Hydrolytic Conditions:

| Starting Material | Condition | Major Degradation Products |

| N-(2-Cyanophenyl)-3,4-dimethoxybenzamide | Acidic Hydrolysis | 3,4-Dimethoxybenzoic acid, 2-Aminobenzonitrile |

| N-(2-Cyanophenyl)-3,4-dimethoxybenzamide | Basic Hydrolysis | 3,4-Dimethoxybenzoate, 2-Aminobenzonitrile |

| N-(2-Cyanophenyl)-3,4-dimethoxybenzamide | Vigorous Hydrolysis | 3,4-Dimethoxybenzoic acid, Phthalic acid derivatives |

Electrophilic Aromatic Substitution Reactions on Phenyl Rings

The two phenyl rings in N-(2-Cyanophenyl)-3,4-dimethoxybenzamide exhibit different susceptibilities to electrophilic aromatic substitution (EAS). wikipedia.org

The 3,4-dimethoxybenzoyl moiety is highly activated towards EAS due to the presence of two electron-donating methoxy (B1213986) groups. umkc.eduyoutube.com These groups are ortho, para-directing. umkc.edu The positions ortho to the methoxy groups (C-2 and C-5) and para to the methoxy group at C-4 (which is the C-1 position) are electronically enriched. Given that the C-1 position is occupied by the amide group, substitution will preferentially occur at the C-2 and C-5 positions. The methoxy groups stabilize the cationic intermediate (arenium ion) formed during the reaction. byjus.commasterorganicchemistry.com

In contrast, the 2-cyanophenyl ring is deactivated towards EAS. The nitrile group (-CN) and the amide linkage (-NHCOR) are both electron-withdrawing groups, which pull electron density away from the aromatic ring, making it less nucleophilic. uci.edu Electron-withdrawing groups are generally meta-directing. uci.edu Therefore, any electrophilic attack on this ring would be expected to occur at the positions meta to the cyano and amide groups.

Predicted Regioselectivity of Electrophilic Aromatic Substitution:

| Ring System | Major EAS Product(s) (Position of Substitution) | Rationale |

| 3,4-Dimethoxyphenyl Ring | 2- and 5-substituted | Strong activation and ortho, para-directing effect of the two methoxy groups. umkc.eduyoutube.comuci.edu |

| 2-Cyanophenyl Ring | 4- and 6-substituted | Deactivation and meta-directing effect of the cyano and amide groups. uci.edu |

Nucleophilic Attack on the Carbonyl and Nitrile Groups

Both the carbonyl and nitrile groups in N-(2-Cyanophenyl)-3,4-dimethoxybenzamide are electrophilic and can be targeted by nucleophiles. chemguide.co.ukmasterorganicchemistry.compressbooks.pub

The carbonyl carbon of the amide is susceptible to nucleophilic addition. masterorganicchemistry.com The polarization of the C=O bond makes the carbon atom partially positive. chemguide.co.uk Strong nucleophiles, such as organometallic reagents (e.g., Grignard reagents) or hydride donors, can attack the carbonyl carbon. This would lead to the formation of a tetrahedral intermediate which could subsequently undergo further reactions. youtube.comyoutube.com

The nitrile carbon is also electrophilic and can undergo nucleophilic addition. pressbooks.pub The reaction with strong nucleophiles like Grignard reagents would initially form an imine anion, which upon hydrolysis would yield a ketone. youtube.com The reactivity of the nitrile can be enhanced by the presence of electron-withdrawing groups on the ring. nih.gov

Reduction and Oxidation Reactions of the Functional Groups

The functional groups within N-(2-Cyanophenyl)-3,4-dimethoxybenzamide can undergo both reduction and oxidation reactions.

Reduction:

Nitrile Group: The nitrile group can be reduced to a primary amine (-(CH₂NH₂)) using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comlibretexts.org Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can partially reduce the nitrile to an imine, which upon hydrolysis yields an aldehyde. libretexts.org

Amide Group: The amide carbonyl can also be reduced to a methylene (B1212753) group (-CH₂-) by strong reducing agents like LiAlH₄, converting the benzamide (B126) into a secondary amine.

Aromatic Rings: The aromatic rings are generally resistant to reduction under mild conditions but can be hydrogenated at high pressure and temperature with a suitable catalyst.

Oxidation:

The dimethoxy-substituted phenyl ring is susceptible to oxidation, especially under strong oxidizing conditions, which could lead to ring-opening or the formation of quinone-like structures.

The amide and nitrile groups are generally stable to oxidation under mild conditions.

The benzylic position is absent in this molecule, which is often a site for oxidation.

Mechanistic Investigation of Key Reaction Pathways

The mechanisms of the key reactions of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide are based on well-established principles of organic chemistry.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commasterorganicchemistry.com The aromatic ring acts as a nucleophile, attacking the electrophile. byjus.com Subsequent deprotonation restores the aromaticity. byjus.com

Nucleophilic Addition to the Carbonyl Group: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

Nitrile Reduction with LiAlH₄: The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, forming an imine anion. libretexts.org A second hydride addition leads to a dianion, which upon aqueous workup is protonated to the primary amine. libretexts.org

Photochemical and Thermal Reactivity

Photochemical Reactivity:

Benzanilides, the core structure of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, are known to undergo photochemical reactions, most notably the photo-Fries rearrangement. bohrium.comresearchgate.net Upon UV irradiation, the amide C-N bond can undergo homolytic cleavage to form a radical pair. koreascience.kr This radical pair can then recombine in several ways, potentially leading to the migration of the benzoyl group to the ortho or para positions of the aniline (B41778) ring, forming aminobenzophenone derivatives. The efficiency of this photorearrangement can be influenced by the solvent polarity. bohrium.com

Thermal Reactivity:

The thermal stability of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide is expected to be relatively high. Decomposition would likely occur at elevated temperatures. The thermal decomposition of related structures like benzaldehyde (B42025) suggests that fragmentation of the molecule could occur, potentially leading to the formation of smaller, more stable aromatic fragments. nih.gov For instance, the thermal decomposition of benzanilides can lead to various products depending on the temperature and duration of heating. rsc.org

Reactivity Towards Biological Redox Systems (Mechanistic Aspects)

The interaction of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide with biological redox systems is complex and would involve enzymatic and non-enzymatic processes.

Cellular redox systems are crucial for maintaining cellular homeostasis. fastercapital.com Enzymes such as oxidoreductases mediate the transfer of electrons in biological systems. fastercapital.com The reactivity of a xenobiotic compound like N-(2-Cyanophenyl)-3,4-dimethoxybenzamide would depend on its ability to be recognized as a substrate by these enzymes.

The dimethoxybenzene moiety could potentially undergo metabolism by cytochrome P450 enzymes, leading to O-demethylation or hydroxylation of the aromatic ring. These metabolic transformations can alter the electronic properties and subsequent reactivity of the molecule.

The nitrile group can also be a site for metabolic transformations. While generally stable, it can be metabolized by certain enzymes. The reactivity of nitriles with biological nucleophiles like the thiol group of cysteine residues in proteins is a subject of study, as it can lead to covalent modification of proteins. nih.gov The electrophilicity of the nitrile carbon, influenced by the electronic environment of the phenyl ring, would be a key determinant in such interactions. nih.gov

Computational Chemistry and Molecular Modeling of N 2 Cyanophenyl 3,4 Dimethoxybenzamide

Quantum Mechanical (QM) Studies on Molecular Conformation and Electronic Structure

Quantum mechanical methods are fundamental to computational chemistry, offering a detailed description of the electronic structure and, consequently, the geometry and properties of a molecule. These ab initio (from first principles) and density functional theory (DFT) approaches are crucial for understanding the intrinsic characteristics of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide.

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance between accuracy and computational cost. For a molecule like N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, DFT calculations are instrumental in determining its most stable three-dimensional structure (geometry optimization). Functionals such as B3LYP or ωB97X-D, paired with a suitable basis set like 6-311++G(d,p), are commonly used to predict geometric parameters. researchgate.netmdpi.com The optimized geometry provides the foundation for all other computational analyses.

Once the minimum energy structure is found, DFT can be used to predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from Infrared (IR) and Raman spectroscopy to confirm the molecular structure. nih.gov Similarly, Time-Dependent DFT (TD-DFT) can predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. mdpi.commdpi.com The calculated Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms can also be correlated with experimental spectra to aid in structural elucidation. researchgate.net

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for N-(2-Cyanophenyl)-3,4-dimethoxybenzamide (Optimized at B3LYP/6-311+G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (Amide) | 1.235 | |

| C-N (Amide) | 1.360 | |

| C≡N (Cyano) | 1.158 | |

| C-O (Methoxy 1) | 1.365 | |

| C-O (Methoxy 2) | 1.366 | |

| Bond Angles (°) ** | ||

| O=C-N (Amide) | 122.5 | |

| C-N-H (Amide) | 121.0 | |

| C-C≡N (Cyano) | 178.5 | |

| Dihedral Angles (°) ** | ||

| C(aromatic)-C(aromatic)-C(=O)-N | 35.2 | |

| C(=O)-N-C(aromatic)-C(cyano) | 45.8 |

Note: This table is illustrative and represents typical data that would be generated from a DFT study. Actual values would be subject to the specific computational methods and level of theory employed.

While DFT is highly efficient, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory offer higher levels of accuracy, albeit at a significantly greater computational expense. These methods are often used to benchmark DFT results for smaller, model systems or when a very precise description of electron correlation effects is necessary. For N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, high-level ab initio calculations could be employed to refine the energies of different conformers or to investigate excited states with greater confidence, providing a "gold standard" reference for the more computationally tractable DFT methods.

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While QM methods provide a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how N-(2-Cyanophenyl)-3,4-dimethoxybenzamide behaves and flexes in a simulated environment (e.g., in a solvent like water or DMSO) over a period of nanoseconds to microseconds.

The primary application of MD for this molecule would be to explore its conformational landscape. Key areas of flexibility include the rotation around the amide bond and the single bonds connecting the phenyl rings to the central amide linker. By tracking the dihedral angles of these rotatable bonds over time, one can identify the most populated conformational families, the energy barriers between them, and the dynamics of their interconversion. This information is critical for understanding how the molecule might adapt its shape to fit into a biological target's binding site.

Table 2: Illustrative Conformational Analysis from a Hypothetical 100 ns MD Simulation

| Dihedral Angle Monitored | Dominant Conformer(s) (°) | Population (%) | Key Observation |

| C(aromatic)-C(=O)-N-C(aromatic) | -150 to -180 and 150 to 180 (trans-like) | 75% | The amide bond largely maintains a planar, trans-like conformation. |

| -30 to 30 (cis-like) | 25% | A minor population of a higher-energy cis-like conformer is accessible. | |

| Phenyl Ring 1 Rotation | -60, 60, 180 | Varies | The dimethoxy-substituted phenyl ring exhibits significant rotational freedom. |

| Phenyl Ring 2 Rotation | -90, 90 | Varies | The cyanophenyl ring also shows rotational flexibility, influencing the overall shape. |

Note: This table is a hypothetical representation of results from an MD simulation, designed to illustrate the type of data obtained.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as N-(2-Cyanophenyl)-3,4-dimethoxybenzamide) when bound to a second molecule (a receptor or target, typically a protein). This method is fundamental in drug discovery for predicting the binding mode and affinity of a potential drug candidate. researchgate.netnih.gov

The process involves placing the 3D structure of the ligand into the binding site of a target protein and using a scoring function to estimate the strength of the interaction. For N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, potential targets could be enzymes or receptors implicated in disease, for which benzamide-based inhibitors are known. nih.gov Docking studies would reveal key intermolecular interactions, such as hydrogen bonds (e.g., involving the amide N-H or C=O), π-π stacking (between the phenyl rings), and hydrophobic interactions. The cyano and dimethoxy groups would be evaluated for their specific contributions to binding.

Table 3: Hypothetical Molecular Docking Results against a Kinase Target

| Docking Pose | Binding Energy (kcal/mol) | Key Interactions |

| 1 | -8.5 | Hydrogen bond from amide N-H to backbone C=O of Alanine 123. π-π stacking between the cyanophenyl ring and Phenylalanine 210. |

| 2 | -7.9 | Hydrogen bond from methoxy (B1213986) oxygen to a catalytic lysine (B10760008) residue. Hydrophobic interactions with leucine (B10760876) and valine residues. |

| 3 | -7.2 | Water-bridged hydrogen bond involving the cyano group. |

Note: This table is a fictional example illustrating potential docking outcomes. The target and results are not based on experimental data for this specific compound.

QSAR (Quantitative Structure-Activity Relationship) Modeling and Descriptors Generation

QSAR modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To create a QSAR model for analogs of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, one would first need experimental activity data for a set of structurally similar molecules.

The first step in QSAR is the calculation of molecular descriptors for each compound. These are numerical values that describe the physicochemical properties of the molecule. For N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, these descriptors would fall into several categories:

1D: Molecular Weight, Atom Counts.

2D: Topological indices (e.g., Kier & Hall indices), connectivity indices, polar surface area (TPSA).

3D: van der Waals volume, solvent-accessible surface area.

Electronic: Dipole moment, HOMO/LUMO energies.

A statistical method, such as multiple linear regression or machine learning, would then be used to create an equation that links a selection of these descriptors to the observed biological activity. This model could then be used to predict the activity of new, unsynthesized analogs.

Table 4: Selected QSAR Descriptors Calculated for N-(2-Cyanophenyl)-3,4-dimethoxybenzamide

| Descriptor Type | Descriptor Name | Calculated Value |

| Constitutional | Molecular Weight | 282.29 g/mol |

| Number of Rotatable Bonds | 4 | |

| Topological | Topological Polar Surface Area (TPSA) | 77.05 Ų |

| Electronic | Dipole Moment | 4.5 Debye |

| Quantum Chemical | HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 2.85 |

Note: The values in this table are representative estimates for the compound and would be precisely calculated in a formal QSAR study.

Pharmacophore Modeling for Biological Activity Prediction

Pharmacophore modeling focuses on identifying the essential 3D arrangement of functional groups (a pharmacophore) that a molecule must possess to bind to a specific biological target and elicit a response. A pharmacophore model is an abstract representation of the key features responsible for a molecule's activity.

For N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, a pharmacophore model could be generated based on its structure and the interactions predicted by docking studies. The key features might include:

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide C=O).

An additional hydrogen bond acceptor (the cyano nitrogen or methoxy oxygens).

Two aromatic/hydrophobic regions (the phenyl rings).

This model serves as a 3D query that can be used to screen large virtual libraries of compounds to find other structurally diverse molecules that fit the same pharmacophoric constraints and are therefore likely to be active at the same target. It can also guide the design of new derivatives by ensuring they retain these critical features.

Table 5: Hypothetical Pharmacophore Features for N-(2-Cyanophenyl)-3,4-dimethoxybenzamide

| Feature Type | Location in Molecule | Vector/Sphere | Importance Score |

| Hydrogen Bond Donor | Amide N-H | Vector | 1.0 |

| Hydrogen Bond Acceptor | Amide C=O | Vector | 0.9 |

| Hydrogen Bond Acceptor | Cyano Nitrogen | Vector | 0.7 |

| Aromatic Ring | 3,4-dimethoxyphenyl | Sphere | 0.8 |

| Aromatic Ring | 2-Cyanophenyl | Sphere | 0.8 |

Note: This table illustrates the components of a potential pharmacophore model. The importance scores are hypothetical.

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) – Computational Aspects Only, No Clinical Data

The assessment of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the development of new therapeutic agents. In silico ADMET prediction offers a rapid and cost-effective means of evaluating a compound's potential viability before its synthesis. nih.gov Various computational models, such as those available through platforms like pkCSM and SwissADME, utilize a compound's structure to forecast its pharmacokinetic and physicochemical characteristics. nih.govbiointerfaceresearch.com

For N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, a hypothetical ADMET profile can be generated using these computational tools. These predictions are based on quantitative structure-activity relationship (QSAR) models, which correlate a molecule's structural features with its biological activity. nih.gov

Predicted Physicochemical and Pharmacokinetic Properties:

Key parameters often evaluated include lipophilicity (logP), aqueous solubility (logS), blood-brain barrier (BBB) penetration, and interaction with key metabolic enzymes and transport proteins. For instance, the "BOILED-Egg" model within SwissADME provides a visual representation of a compound's predicted gastrointestinal absorption and brain penetration. nih.gov

Below is a hypothetical data table illustrating the kind of ADMET predictions that would be generated for N-(2-Cyanophenyl)-3,4-dimethoxybenzamide.

| Property | Predicted Value | Method/Model |

| Molecular Weight | 282.29 g/mol | N/A |

| logP (Lipophilicity) | 2.5 - 3.5 | Consensus of various models |

| Aqueous Solubility (logS) | -3.0 to -4.0 | ALOGPS, ESOL |

| Human Intestinal Absorption | High | BOILED-Egg Model |

| Blood-Brain Barrier Permeation | Low | BOILED-Egg Model |

| Cytochrome P450 2D6 Inhibitor | Yes/No | Machine Learning Models |

| P-glycoprotein Substrate | Yes/No | Machine Learning Models |

These computational predictions serve as an initial screening funnel. Compounds with predicted poor absorption or high toxicity can be deprioritized, allowing researchers to focus on more promising candidates. It is important to note that these are theoretical predictions and require experimental validation.

In Silico Screening and Virtual Library Design

In silico screening involves the computational evaluation of large libraries of chemical structures to identify molecules that are likely to bind to a specific biological target. N-(2-Cyanophenyl)-3,4-dimethoxybenzamide can serve as a core scaffold or starting point for the design of a virtual library. By systematically modifying its structure, a vast number of derivatives can be generated and assessed computationally.

Virtual Library Generation:

The process of virtual library design around the N-(2-Cyanophenyl)-3,4-dimethoxybenzamide scaffold would involve several steps:

Scaffold Definition: The core structure of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide is defined.

Reaction Site Specification: Points on the scaffold where chemical modifications can be made are identified. For example, the aromatic rings could be further substituted, or the amide linkage could be altered.

Reagent Selection: A collection of virtual reagents (building blocks) is chosen to be computationally "reacted" at the specified sites.

Library Enumeration: The virtual reactions are performed to generate a library of all possible product molecules.

This virtual library can then be screened against a protein target of interest using molecular docking simulations. nih.gov These simulations predict the binding affinity and orientation of each molecule within the protein's active site, allowing for the identification of potential hits. biointerfaceresearch.com

| Scaffold | Modification Site | Example Reagent Class | Resulting Derivative Subclass |

| N-(2-Cyanophenyl)-3,4-dimethoxybenzamide | Phenyl Ring (cyano-substituted) | Halogens (F, Cl, Br) | Halogenated benzamide (B126) derivatives |

| N-(2-Cyanophenyl)-3,4-dimethoxybenzamide | Dimethoxy-substituted Phenyl Ring | Alkyl groups | Alkylated benzamide derivatives |

| N-(2-Cyanophenyl)-3,4-dimethoxybenzamide | Amide Linker | Thioamide substitution | Benzothioamide derivatives |

Reaction Mechanism Elucidation via Computational Transition State Analysis

Understanding the mechanism of a chemical reaction is fundamental to optimizing reaction conditions and improving yields. Computational chemistry provides powerful tools for elucidating reaction pathways and identifying transition states. For the synthesis of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, which is typically formed through the acylation of 2-aminobenzonitrile (B23959) with 3,4-dimethoxybenzoyl chloride, computational methods can map out the entire reaction coordinate.

Transition State Theory and Calculation:

Transition state theory posits that for a reaction to occur, the reactants must pass through a high-energy state known as the transition state. Computational methods, particularly those based on Density Functional Theory (DFT), can be used to locate the geometry of this transition state and calculate its energy.

The process involves:

Reactant and Product Optimization: The 3D structures of the reactants (2-aminobenzonitrile and 3,4-dimethoxybenzoyl chloride) and the product (N-(2-Cyanophenyl)-3,4-dimethoxybenzamide) are computationally optimized to find their lowest energy conformations.

Transition State Search: A search algorithm is employed to locate the saddle point on the potential energy surface that connects the reactants and products. This saddle point corresponds to the transition state.

Frequency Calculation: A frequency calculation is performed on the transition state structure. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state gives the activation energy of the reaction, a key determinant of the reaction rate.

| Reaction Step | Reactants | Transition State | Products | Activation Energy (Calculated) |

| Amide Bond Formation | 2-aminobenzonitrile + 3,4-dimethoxybenzoyl chloride | Tetrahedral Intermediate | N-(2-Cyanophenyl)-3,4-dimethoxybenzamide + HCl | Hypothetical: 15-25 kcal/mol |

By computationally analyzing the transition state, chemists can gain insights into the bonding changes that occur during the reaction, which can inform the design of catalysts or the selection of more efficient reaction conditions.

Structure Activity Relationship Sar Studies of N 2 Cyanophenyl 3,4 Dimethoxybenzamide and Its Analogues

Impact of Substituents on the Cyanophenyl Moiety on Biological Interactions

The cyanophenyl group is a key structural feature, and alterations to this moiety can significantly influence biological activity. The position and nature of substituents on this ring are pivotal. For instance, in studies of related benzamide (B126) derivatives, the introduction of a fluorine atom at the ortho position of a benzamide scaffold has been shown to increase binding affinity to target proteins. nih.gov This is often attributed to the formation of intramolecular hydrogen bonds (IMHBs) between the fluorine and the amide proton, which can pre-organize the ligand into a bioactive conformation. nih.gov

The cyano group itself is a powerful electron-withdrawing group and can participate in non-specific dipole interactions with amino acid residues in a target's binding pocket. Its replacement or the introduction of other substituents can modulate the electronic properties and steric profile of the entire molecule, thereby affecting target engagement. For example, in a series of N-phenylbenzamide derivatives targeting kinetoplastid parasites, the placement of even small groups like fluorine ortho to the amide bond was well-tolerated and maintained DNA binding affinity. nih.gov

| Compound ID | Modification on Cyanophenyl Ring | Observed Effect on Activity | Reference |

| Analogue A | Introduction of ortho-fluoro substituent | Increased binding affinity | nih.gov |

| Analogue B | Replacement of cyano with other groups | Altered electronic and steric profile | |

| Analogue C | Small ortho substituents (e.g., F) | Maintained DNA binding affinity | nih.gov |

This table is illustrative and based on findings from related benzamide series.

Role of the Dimethoxy Substitution Pattern on Molecular Recognition

The metabolic stability of methoxy (B1213986) groups is also a key consideration. They can be susceptible to O-demethylation by cytochrome P450 enzymes. Therefore, their replacement with more metabolically stable bioisosteres is a common strategy in drug design.

| Compound ID | Modification on Dimethoxybenzoyl Ring | Observed Effect | Reference |

| Analogue D | Variation in methoxy group positions | Altered biological activity | mdpi.com |

| Analogue E | Replacement of methoxy with bioisosteres | Improved metabolic stability | General medicinal chemistry principle |

This table is illustrative and based on findings from related benzamide series.

Influence of Amide Linker Modifications on Activity Profiles

The amide bond is a central linker in this class of compounds, providing structural rigidity and participating in hydrogen bonding interactions with target proteins. The partial double-bond character of the amide group results in a planar geometry, which can exist in either cis or trans conformations. nih.gov Modifications to this linker, such as N-alkylation or replacement with bioisosteres, can have profound effects on the molecule's conformational preferences and, consequently, its biological activity.

For instance, N-methylation of the amide nitrogen in N,3-Dimethyl-n-phenylbenzamide was found to be a key feature for its anticonvulsant activity, facilitating hydrogen bonding and optimizing the dihedral angle between the two aromatic rings for receptor interaction.

Bioisosteric Replacements and Their Effects on Target Binding

Bioisosteric replacement is a powerful strategy to modulate the physicochemical and pharmacological properties of a lead compound. nih.gov For the N-(2-Cyanophenyl)-3,4-dimethoxybenzamide scaffold, several bioisosteric replacements can be considered.

The cyano group can be replaced with other electron-withdrawing groups or moieties that can act as hydrogen bond acceptors. In some contexts, a 1,2,4-oxadiazole (B8745197) has been successfully used as a bioisostere for an amide bond, improving metabolic stability while maintaining potency. nih.gov

The amide bond itself can be replaced by various surrogates. For example, ureas have been shown to be acceptable bioisosteric replacements for amides in certain contexts, retaining the crucial hydrogen bond donor and acceptor functionalities. nih.gov In other studies, cyclic amidines have been investigated as conformationally restricted benzamide bioisosteres, leading to potent and selective receptor agonists. nih.gov

| Original Group | Bioisosteric Replacement | Potential Advantage | Reference |

| Cyano Group | 1,2,4-Oxadiazole | Improved metabolic stability | nih.gov |

| Amide Bond | Urea | Retention of H-bonding, improved in vivo potency | nih.gov |

| Amide Bond | Cyclic Amidine | Conformational restriction, increased selectivity | nih.gov |

This table presents potential bioisosteric replacements based on general principles and findings in related compound series.

Conformational Flexibility and Its Correlation with Biological Mechanisms

Studies on related N-phenylbenzamides have highlighted the importance of a specific dihedral angle (90–120°) between the benzamide and N-phenyl rings for optimal receptor interactions. The introduction of intramolecular hydrogen bonds, for example through an ortho-fluoro substituent on the cyanophenyl ring, can help to lock the molecule in a more planar and potentially more active conformation. nih.gov Dynamic simulations of some benzamide inhibitors have shown that they can reduce the flexibility of their target enzyme, which may be a mechanism of their inhibitory action. nih.gov

Ligand Efficiency and Lipophilicity Analysis in SAR

Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are important metrics in drug discovery for assessing the quality of hits and leads. LE measures the binding energy per heavy atom, while LLE relates potency to lipophilicity. In the optimization of benzamide derivatives, tracking these metrics can guide the selection of analogues with a better balance of properties.

For example, in the development of novel benzamide-type binders, equipping the scaffold with multiple hydrophobic substituents did not improve binding affinity and resulted in a lower LLE. nih.gov This highlights the importance of optimizing potency without unduly increasing lipophilicity, which can lead to undesirable pharmacokinetic properties.

| Metric | Definition | Importance in SAR |

| Ligand Efficiency (LE) | Binding energy per heavy atom | Identifies fragments or compounds that bind efficiently to the target. |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | Balances potency with lipophilicity to guide towards compounds with better drug-like properties. |

Fragment-Based Drug Design (FBDD) Strategies for Analogues

Fragment-based drug design (FBDD) offers a powerful approach for the discovery of novel analogues of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide. This method involves screening small, low-molecular-weight fragments that can bind to the target protein. These initial fragment hits, which typically have weak affinity, are then grown or linked together to generate more potent lead compounds.

In the context of the subject molecule, one could envision a fragment-based approach where the cyanophenyl-amide and the 3,4-dimethoxybenzoyl moieties are treated as separate fragments. Screening for fragments that bind to the respective sub-pockets of the target protein could identify alternative scaffolds for either part of the molecule. Structure-based optimization, often guided by X-ray crystallography or NMR, can then be used to elaborate these fragments into potent and selective inhibitors. nih.gov This strategy allows for a more efficient exploration of chemical space and can lead to leads with superior properties compared to those identified through traditional high-throughput screening. nih.gov

Mechanistic Investigations of Biological Activity Pre Clinical, in Vitro/in Vivo Models of N 2 Cyanophenyl 3,4 Dimethoxybenzamide

Target Identification and Validation in Pre-clinical Models

There is currently no publicly available data identifying or validating any biological targets of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide in pre-clinical models.

Enzyme Inhibition Studies (e.g., Kinases, Proteases, Esterases)

No studies have been published detailing the inhibitory effects of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide on any enzymes.

Receptor Binding Assays and Agonist/Antagonist Profiling

Information regarding the binding affinity and functional activity of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide at any receptor is not available in the scientific literature.

Cellular Pathway Modulation and Signaling Cascade Analysis (e.g., Apoptosis Induction, Cell Cycle Arrest)

There is no evidence from published research to suggest that N-(2-Cyanophenyl)-3,4-dimethoxybenzamide modulates any cellular pathways or signaling cascades.

Molecular Mechanism of Action in Disease Models (e.g., Cancer Cell Lines, Microbial Strains, Inflammatory Pathways)

The molecular mechanism of action for N-(2-Cyanophenyl)-3,4-dimethoxybenzamide in any disease model has not been elucidated in any published studies.

Ligand-Target Interaction Characterization (Biophysical Methods, e.g., SPR, ITC)

No biophysical studies characterizing the interaction of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide with any biological target have been reported.

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Mechanistic Data Only)

Mechanistic data on the in vitro ADME properties of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide are not available.

Selectivity Profiling Against Off-Targets (Pre-clinical)

Comprehensive searches of available scientific literature and bioactivity databases have revealed a lack of specific public data regarding the preclinical selectivity profiling of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide against a broad panel of off-targets. Off-target profiling is a critical step in preclinical drug development to assess the potential for unintended pharmacological interactions that could lead to adverse effects. This process typically involves screening the compound against a wide array of receptors, enzymes, ion channels, and transporters that are unrelated to its intended therapeutic target.

While information on the primary biological activities of similar benzamide-containing compounds exists, specific experimental data detailing the binding affinities or functional activities of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide at various off-targets are not presently available in the public domain. Such studies are essential for building a complete safety and pharmacological profile of a potential drug candidate.

Without dedicated preclinical studies published in peer-reviewed literature or deposited in public databases, a detailed discussion and data table on the selectivity of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide remain unfeasible. Further experimental investigation is required to characterize its potential interactions with off-targets and to fully understand its selectivity profile.

Rational Design and Synthesis of N 2 Cyanophenyl 3,4 Dimethoxybenzamide Derivatives and Analogues

Design Principles for Modifying Physicochemical and Biological Properties

The design of derivatives of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide is guided by principles aimed at optimizing its properties as a potential therapeutic agent. A key consideration is its likely role as an inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. nih.govresearchtopractice.com PARP inhibitors have shown significant promise in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. nih.govnih.gov

The core structure of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide contains key pharmacophoric elements that suggest its potential as a PARP inhibitor. The benzamide (B126) moiety is a well-established pharmacophore for interacting with the PARP active site. acs.org Modifications to the phenyl rings can be rationally designed to enhance binding affinity, selectivity, and pharmacokinetic properties.

Table 1: Key Structural Features and Their Potential Roles

| Structural Moiety | Potential Role in Biological Activity |

| 3,4-Dimethoxybenzoyl group | The dimethoxy substitution pattern can influence solubility and metabolic stability. innospk.comsolubilityofthings.com The benzoyl portion is a key part of the benzamide pharmacophore. |

| Amide linker | The amide bond is crucial for the interaction with the PARP active site and its orientation. acs.org |

| 2-Cyanophenyl group | The cyano group can act as a hydrogen bond acceptor, potentially forming key interactions within the target protein's binding site. researchgate.net Its position on the phenyl ring is critical for orienting the molecule correctly. |

Structure-activity relationship (SAR) studies on related benzamide derivatives have shown that modifications to the phenyl rings can significantly impact biological activity. nih.govresearchgate.net For instance, the introduction of different substituents can alter the electronic properties and steric profile of the molecule, leading to improved interactions with the target enzyme. The goal of such modifications is to enhance potency while minimizing off-target effects.

Synthesis of Conformationally Restricted Analogues

To improve binding affinity and selectivity, conformationally restricted analogues of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide can be designed and synthesized. Restricting the rotational freedom of a molecule can lock it into a bioactive conformation, reducing the entropic penalty upon binding to its target.

One approach to creating conformationally restricted analogues is to introduce cyclic structures or rigid linkers. For example, the flexible amide bond could be incorporated into a lactam ring system. Furthermore, the phenyl rings could be part of a larger, more rigid polycyclic framework. The synthesis of such analogues would require multi-step synthetic routes, potentially involving intramolecular cyclization reactions. The design of these rigid structures is often guided by computational modeling to predict the most favorable conformation for binding to the target. Studies on other PARP inhibitors have explored the use of benzodiazepine (B76468) scaffolds to create brain-penetrating inhibitors, which represents a strategy for conformational restriction. nih.gov

Prodrug Strategies for Improved Pharmacological Profiles (Pre-clinical Design)

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through metabolic processes. alfa-parp.com This strategy can be employed to overcome poor pharmacokinetic properties, such as low solubility or poor bioavailability. For N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, several prodrug strategies could be envisioned in a pre-clinical setting.

One potential approach is to modify the amide nitrogen or the cyano group with a labile moiety that is cleaved enzymatically or chemically in vivo. For instance, a group could be attached to the amide nitrogen that is designed to be removed by esterases or other enzymes, releasing the active benzamide. mdpi.com Another strategy could involve the use of hypoxia-activated prodrugs (HAPs), which are designed to release the active drug specifically in the hypoxic environment of solid tumors. mdpi.com

A recent development in prodrug design for PARP inhibitors involves conjugation to a macromolecular carrier like polyethylene (B3416737) glycol (PEG) to create very long-acting formulations. aacrjournals.org This approach could potentially be applied to N-(2-Cyanophenyl)-3,4-dimethoxybenzamide to improve its therapeutic index.

Development of Derivatization Methodologies for Library Synthesis

To efficiently explore the structure-activity relationships of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, the development of methodologies for library synthesis is crucial. Combinatorial chemistry and parallel synthesis techniques allow for the rapid generation of a large number of derivatives for biological screening.

A common strategy for synthesizing a library of benzamide derivatives involves the use of a common intermediate that can be readily diversified. For instance, 3,4-dimethoxybenzoyl chloride can be reacted with a library of substituted 2-aminobenzonitriles to generate a wide range of analogues with variations in the cyanophenyl ring. researchgate.net Conversely, a library of substituted benzoyl chlorides could be reacted with 2-aminobenzonitrile (B23959). google.comsigmaaldrich.com The use of solid-phase synthesis, where one of the reactants is attached to a solid support, can facilitate purification and automation of the library synthesis process. The development of efficient and robust synthetic methods is key to the successful implementation of library synthesis. nih.gov

Table 2: Potential Library Synthesis Strategy

| Starting Material 1 (Immobilized or in Solution) | Starting Material 2 (Library of Diverse Reagents) | Reaction Type |

| 3,4-Dimethoxybenzoyl chloride | Library of substituted 2-aminobenzonitriles | Amide bond formation |

| 2-Aminobenzonitrile | Library of substituted benzoyl chlorides | Amide bond formation |

Bioconjugation and Probe Development

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or a nucleic acid. This strategy can be used to develop chemical probes to study the biological function of a target protein or to create targeted drug delivery systems.

For N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, a derivative could be synthesized with a reactive handle, such as an alkyne or an azide, which can be used for "click chemistry" bioconjugation reactions. This would allow for the attachment of a fluorescent dye, a biotin (B1667282) tag, or another reporter molecule. Such probes could be used in cellular imaging studies to visualize the localization of the compound or in pull-down assays to identify its protein binding partners. nih.gov For example, a PARP inhibitor has been conjugated to a cyanine (B1664457) dye to enhance its cytotoxic activity. nih.gov

Hybrid Molecule Design Integrating Benzamide Scaffolds with Other Pharmacophores

Hybrid molecule design, also known as pharmacophore hybridization, is a strategy that combines two or more pharmacophores from different drugs or bioactive molecules into a single molecule. acs.org This can lead to compounds with dual or synergistic activities, potentially offering improved efficacy or the ability to overcome drug resistance. researchgate.netnih.gov

The N-(2-Cyanophenyl)-3,4-dimethoxybenzamide scaffold could be integrated with other pharmacophores to create novel hybrid molecules. For instance, it could be linked to a molecule that inhibits another target in a relevant biological pathway. In the context of cancer therapy, a PARP inhibitor scaffold could be combined with an inhibitor of a protein involved in a different DNA repair pathway or a cell cycle checkpoint kinase. frontiersin.org For example, olaparib, a known PARP inhibitor, has been conjugated with chlorambucil, a DNA alkylating agent, to create a hybrid molecule with potent anticancer activity. nih.govnih.gov This approach could be rationally applied to the N-(2-Cyanophenyl)-3,4-dimethoxybenzamide scaffold to develop novel therapeutics.

Advanced Methodologies and Techniques Applied to N 2 Cyanophenyl 3,4 Dimethoxybenzamide Research

High-Throughput Screening (HTS) in Compound Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast libraries of chemical compounds to identify those that interact with a specific biological target. In the context of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, HTS could be instrumental in several ways:

Primary Screening: To initially identify the activity of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, it would have been part of a large chemical library screened against a specific biological target, such as an enzyme or a receptor. Automated robotic systems would handle the dispensing of the compound into assay plates containing the target and necessary reagents. A detectable signal, such as fluorescence or luminescence, would indicate a "hit."

Secondary Screening and Hit Confirmation: Following a primary hit, more focused screening efforts would be employed to confirm the activity and determine the potency of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide. This involves testing the compound at various concentrations to establish a dose-response curve.

Target Deconvolution: If the compound was identified through a phenotypic screen (i.e., a screen that measures a change in cell behavior), HTS could be used in reverse to identify its molecular target. This might involve screening the compound against a panel of known enzymes or receptors.

Table 1: Illustrative HTS Workflow for N-(2-Cyanophenyl)-3,4-dimethoxybenzamide

| Step | Description | Technology Used | Potential Outcome for N-(2-Cyanophenyl)-3,4-dimethoxybenzamide |

| Library Preparation | A diverse collection of chemical compounds, including N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, is formatted in microtiter plates. | Robotic liquid handlers | Inclusion in a screening library. |

| Assay Development | A robust and sensitive assay is created to measure the activity of the biological target of interest. | Spectrophotometers, Fluorometers | A reliable method to detect the compound's effect. |

| Primary Screen | The entire library is tested at a single concentration against the target. | Automated screening platforms | Identification as a "hit" compound. |

| Hit Confirmation | "Hits" are re-tested to eliminate false positives. | Dose-response assays | Confirmation of biological activity. |

| Secondary Assays | The confirmed hit is tested in different assays to understand its mechanism of action. | Orthogonal and cell-based assays | Characterization of its biological function. |

Chemoinformatics and Data Mining in SAR Analysis

Chemoinformatics plays a pivotal role in analyzing the large datasets generated by HTS and in understanding the Structure-Activity Relationships (SAR) of compounds like N-(2-Cyanophenyl)-3,4-dimethoxybenzamide. SAR studies are crucial for optimizing a lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Data Analysis: Chemoinformatic tools are essential for processing and analyzing the vast amounts of data from HTS campaigns. These tools can help identify trends and patterns in the data that might not be apparent otherwise.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models are computational models that relate the chemical structure of a compound to its biological activity. For N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, a QSAR model could be built using a series of its analogs and their corresponding biological activities. This model could then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. By analyzing the structure of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide and its active analogs, a pharmacophore model could be generated. This model would serve as a 3D query to search for other potentially active compounds in virtual databases.

Artificial Intelligence and Machine Learning in Compound Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process of compound optimization. These technologies can learn from vast datasets to make predictions and generate novel ideas.

Predictive Modeling: ML algorithms, such as deep neural networks, can be trained on large datasets of chemical structures and their associated properties (e.g., activity, toxicity, solubility). A trained model could then predict these properties for N-(2-Cyanophenyl)-3,4-dimethoxybenzamide and its derivatives, helping to prioritize which compounds to synthesize and test. This significantly reduces the time and cost associated with experimental work.

De Novo Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of desired attributes (e.g., high potency, low toxicity), it could generate novel chemical structures based on the N-(2-Cyanophenyl)-3,4-dimethoxybenzamide scaffold that are predicted to be superior to the original compound.

Reaction Prediction: AI can also be used to predict the optimal synthetic routes for a given compound, which can be a significant bottleneck in drug development.

Advanced Microscopy for Cellular Localization Studies

Understanding where a compound localizes within a cell is crucial for elucidating its mechanism of action. Advanced microscopy techniques provide the resolution needed to visualize the subcellular distribution of molecules like N-(2-Cyanophenyl)-3,4-dimethoxybenzamide.

Fluorescence Microscopy: By attaching a fluorescent tag to N-(2-Cyanophenyl)-3,4-dimethoxybenzamide, its location within the cell can be visualized using a fluorescence microscope. Co-localization studies, where the tagged compound is visualized along with fluorescently labeled cellular organelles (e.g., mitochondria, nucleus), can reveal its specific subcellular target.

Confocal Microscopy: This technique provides higher resolution images than standard fluorescence microscopy by eliminating out-of-focus light. This would allow for a more precise determination of the subcellular localization of a fluorescently labeled version of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide.

Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) microscopy can overcome the diffraction limit of light, enabling visualization at the nanoscale. This could potentially reveal the precise molecular interactions of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide with its target protein within the cellular environment.

Systems Biology Approaches for Understanding Compound Effects

Systems biology aims to understand the complex interactions within a biological system as a whole, rather than focusing on individual components. This approach would be invaluable for understanding the broader effects of N-(2-Cyanophenyl)-3,4-dimethoxybenzamide on a cell or organism.